(2-Chloro-6-methoxypyridin-3-yl)methanol
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Overview
Description
(2-Chloro-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8NO2Cl and a molecular weight of 173.59 g/mol . It is a pyridine derivative, characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring. This compound is used as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
(2-Chloro-6-methoxypyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of potential therapeutic agents for treating dermal disorders.
Industry: In the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxypyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would vary based on the structure of the final therapeutic agent derived from this compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the hydroxymethyl group at the 3-position.
2-Chloro-3-hydroxymethylpyridine: Lacks the methoxy group at the 6-position.
6-Methoxy-3-hydroxymethylpyridine: Lacks the chloro group at the 2-position.
Uniqueness
Properties
IUPAC Name |
(2-chloro-6-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUBTFCQLRCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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